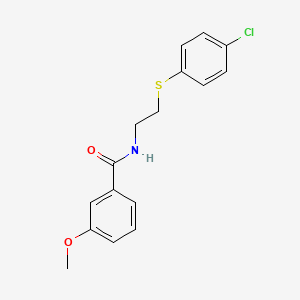
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic chlorophenyl group could introduce planarity into the structure, while the polar carboxamide and methoxy groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in condensation or hydrolysis reactions. The chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like carboxamide and methoxy could increase its solubility in polar solvents .作用機序
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide is an enzyme that catalyzes the addition of a myristoyl group to the N-terminus of various proteins, including those involved in the survival and growth of mycobacteria. ML351 inhibits this compound by binding to the active site of the enzyme, preventing the myristoylation of these essential proteins. This leads to growth inhibition and cell death of mycobacteria.
Biochemical and Physiological Effects:
ML351 has been shown to have a high degree of selectivity for this compound, with little to no activity against other related enzymes. In addition, ML351 has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue distribution. ML351 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of ML351 is its high degree of selectivity for N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide, which allows for specific targeting of mycobacteria without affecting other related enzymes. In addition, ML351 has good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of ML351 is that it has only been tested in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the research and development of ML351. One direction is to further optimize the chemical structure of ML351 to improve its potency and selectivity. Another direction is to evaluate the safety and efficacy of ML351 in clinical trials for the treatment of tuberculosis and leprosy. In addition, ML351 may also have potential applications in the treatment of cancer, and further studies are needed to explore this potential. Finally, ML351 may also be useful as a tool compound for studying the role of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide in various biological processes.
合成法
The synthesis of ML351 involves the condensation of 3-methoxybenzoic acid with 2-aminoethanethiol hydrochloride, followed by the reaction with 4-chlorobenzyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain ML351 in high yield and purity.
科学的研究の応用
ML351 has been extensively studied for its potential therapeutic applications in the treatment of infectious diseases caused by mycobacteria, including tuberculosis and leprosy. Inhibition of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide by ML351 has been shown to disrupt the myristoylation of essential proteins in mycobacteria, leading to growth inhibition and cell death. In addition, ML351 has also shown promise in the treatment of cancer, as this compound has been implicated in the progression and metastasis of various types of cancer.
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEOIZFBJGSWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

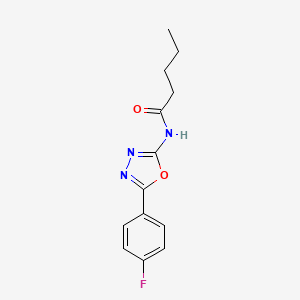
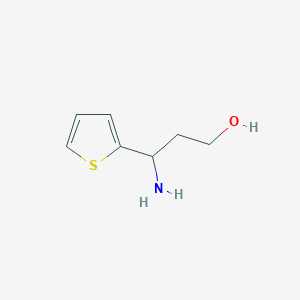
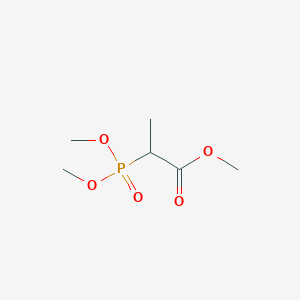
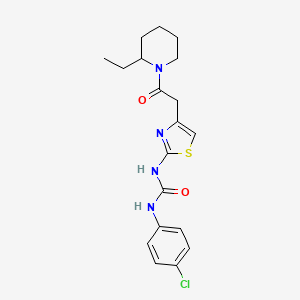

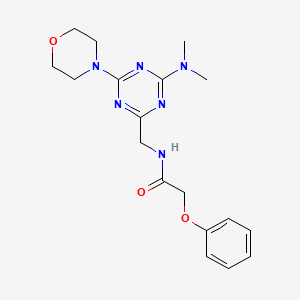

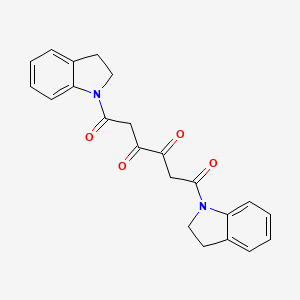
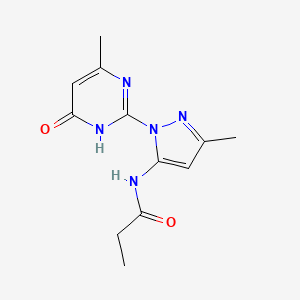
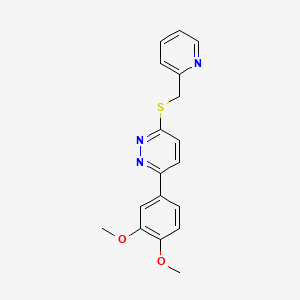
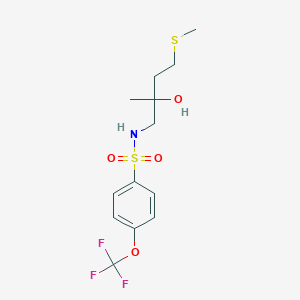
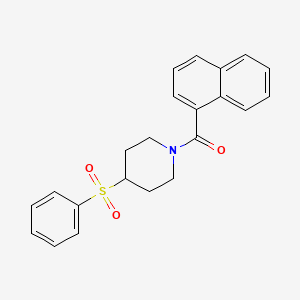
![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)